4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group at the 4-position, a fluorophenoxy group at the 1-position, and an amine group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through nucleophilic substitution reactions, where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.
Amination: The amine group can be introduced through amination reactions using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-amine
- 4-chloro-1-[(2-bromophenoxy)methyl]-1H-pyrazol-3-amine
- 4-chloro-1-[(2-methylphenoxy)methyl]-1H-pyrazol-3-amine
Uniqueness
4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties
Biological Activity
4-Chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine, with the chemical formula C10H10ClF N3O, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- CAS Number : 1210529-03-5
- Molecular Formula : C10H10ClF N3O
- Molecular Weight : 239.66 g/mol
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its antimicrobial properties, anticancer potential, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activities against various pathogens. The compound in focus has shown:
- Minimum Inhibitory Concentration (MIC) : Effective against Staphylococcus aureus and Escherichia coli, with MIC values reported between 0.22 to 0.25 µg/mL for related pyrazole derivatives .
- Biofilm Inhibition : It has been noted for its ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
---|---|---|---|
4a | Staphylococcus aureus | 0.22 | Bactericidal |
5a | E. coli | 0.25 | Bactericidal |
7b | Staphylococcus epidermidis | 0.24 | Bactericidal |
Anticancer Potential
The anticancer properties of pyrazole derivatives have also been a focal point in recent research. Studies indicate that:
- Compounds similar to this compound exhibit cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
- The mechanism of action often involves cell cycle arrest and induction of apoptosis through modulation of key proteins such as Bcl-2 and Bax .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
21 | HeLa | 4.22 | Apoptosis induction |
23a | HepG2 | 6.38 | Cell cycle arrest at G2/M phase |
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives where one compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the pyrazole ring significantly enhanced antibacterial efficacy .
Properties
IUPAC Name |
4-chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-7-5-15(14-10(7)13)6-16-9-4-2-1-3-8(9)12/h1-5H,6H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCANIKGDFDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C(=N2)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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